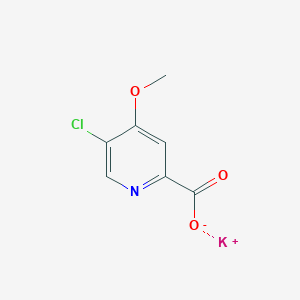
Potassium 5-chloro-4-methoxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-chloro-4-methoxypicolinate: is an organic compound with the molecular formula C7H5ClKNO3 It is a potassium salt derivative of 5-chloro-4-methoxypicolinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-chloro-4-methoxypicolinate typically involves the reaction of 5-chloro-4-methoxypicolinic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water
Reaction Time: Several hours to ensure complete neutralization
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve more efficient processes such as continuous flow reactors to enhance yield and purity. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Potassium 5-chloro-4-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 5-chloro-4-methoxypicolinic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Aldehydes or carboxylic acids.
Hydrolysis Products: 5-chloro-4-methoxypicolinic acid.
Scientific Research Applications
Chemistry: Potassium 5-chloro-4-methoxypicolinate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium 5-chloro-4-methoxypicolinate involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
- Potassium 5-chloro-2-methoxypicolinate
- Potassium 5-chloro-3-methoxypicolinate
- Potassium 5-chloro-4-ethoxypicolinate
Comparison: Potassium 5-chloro-4-methoxypicolinate is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reaction rates, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C7H5ClKNO3 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
potassium;5-chloro-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3.K/c1-12-6-2-5(7(10)11)9-3-4(6)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
GVTBJSVNZWSXBM-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=NC=C1Cl)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















